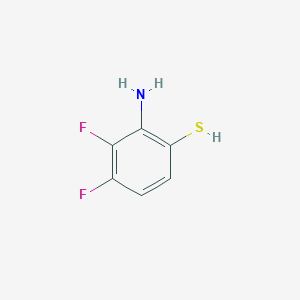

2-Amino-3,4-difluorobenzenethiol

Description

Properties

CAS No. |

131105-92-5 |

|---|---|

Molecular Formula |

C6H5F2NS |

Molecular Weight |

161.17 g/mol |

IUPAC Name |

2-amino-3,4-difluorobenzenethiol |

InChI |

InChI=1S/C6H5F2NS/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2 |

InChI Key |

NAHBKMLDMIVFNJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1F)F)N)S |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)N)S |

Synonyms |

Benzenethiol, 2-amino-3,4-difluoro- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

2-Amino-3,4-difluorobenzenethiol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield biologically active molecules. For instance, derivatives of this compound have been explored as inhibitors of human neuronal nitric oxide synthase (hnNOS), which is implicated in neurodegenerative diseases. Research indicates that modifications to the difluorobenzene ring enhance the potency and selectivity of these inhibitors .

Antioxidant Activity

Thiol compounds are known for their antioxidant properties, which can neutralize free radicals and protect cells from oxidative stress. Studies suggest that this compound may exhibit similar properties due to its thiol group, potentially enhancing its pharmacological profile.

Material Science

Synthesis of Functional Materials

The compound can be utilized in the synthesis of functional materials such as polymers and dyes. Its ability to undergo various chemical transformations makes it a versatile building block in material science. For example, it can be used to create fluorescent materials that are valuable in imaging applications .

Electrochemical Applications

Research has indicated that compounds with thiol groups can be employed in electrochemical sensors due to their ability to form stable films on electrode surfaces. This property is particularly useful for detecting heavy metals and other pollutants in environmental monitoring .

Environmental Applications

Pollutant Detection

The unique properties of this compound make it suitable for developing sensors that detect environmental pollutants. Its reactivity with various analytes allows for the design of selective sensors capable of identifying specific contaminants in complex matrices .

Bioremediation Potential

Given its antioxidant properties, this compound may also play a role in bioremediation strategies aimed at detoxifying polluted environments. Research into its interactions with biological systems could reveal pathways for using this compound to mitigate the effects of environmental toxins.

Case Study 1: hnNOS Inhibitors

A study focused on synthesizing a series of this compound derivatives demonstrated their effectiveness as hnNOS inhibitors. The findings showed that certain modifications significantly improved both potency and selectivity against isoforms associated with neurodegenerative disorders .

Case Study 2: Sensor Development

Another investigation highlighted the use of this compound in developing electrochemical sensors for heavy metal detection. The study reported high sensitivity and selectivity towards lead ions, showcasing the compound's potential in environmental monitoring applications .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis; potential hnNOS inhibitor | Enhances potency/selectivity; antioxidant properties |

| Material Science | Building block for polymers and dyes; functional materials | Useful in imaging applications |

| Environmental Science | Pollutant detection; bioremediation strategies | Effective in sensor development; detoxification potential |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s reactivity and applications can be contextualized by comparing it to analogs with variations in substituents or functional groups:

3,4-Difluorobenzenethiol (CAS: 60811-24-7)

- Structural Difference: Lacks the amino group at position 2.

- Impact on Properties: Reactivity: The absence of the amino group reduces nucleophilicity and electron-donating effects, making it less reactive in condensation or cross-coupling reactions compared to 2-amino-3,4-difluorobenzenethiol. Solubility: Lower polarity due to the missing -NH₂ group may reduce solubility in polar aprotic solvents like dimethylsulfoxide (DMSO) .

2-Amino-3,5-dibromobenzamide

- Impact on Properties: Electronic Effects: Bromine’s lower electronegativity compared to fluorine reduces electron-withdrawing effects, while the amide group introduces hydrogen-bonding capability. Applications: Used in synthesizing bisquinazolinones via iodine-catalyzed condensations, demonstrating the role of halogens in directing reactivity .

3,4-Difluorobenzoic Acid (CAS: 455-40-3)

- Structural Difference : Replaces the thiol group with a carboxylic acid (-COOH).

- Impact on Properties :

Thermal Stability and Reactivity

While direct thermal data for this compound are unavailable, insights can be drawn from structurally related compounds:

- 2-Amino-3,5-dichloro-N-methylbenzenamine (ADMBA): Exhibits a thermal runaway temperature (TMRad) of 254.3°C and a self-accelerating decomposition temperature (SADT) of 221°C .

- Thiol vs. Amide Stability: Thiols generally exhibit lower thermal stability than amides (e.g., 2-amino-3,5-dibromobenzamide), as seen in their susceptibility to oxidation and radical reactions.

Electronic and Steric Effects in Cross-Coupling Reactions

- Suzuki-Miyaura Cross-Coupling: Fluorine’s electronegativity enhances the electrophilicity of the benzene ring, facilitating arylboronic acid coupling. However, steric hindrance from the amino and fluorine substituents may slow reaction kinetics compared to less-substituted analogs .

- Comparison with Brominated Analogs: Bromine’s larger atomic radius in 2-amino-3,5-dibromobenzamide increases steric bulk but reduces electronic withdrawal compared to fluorine, leading to divergent regioselectivity in coupling reactions.

Data Table: Key Properties of Selected Compounds

Preparation Methods

Base-Mediated Decarboxylation and Halogen Substitution

The synthesis of 3,4-difluoro-2'-aminobiphenyl via decarboxylative coupling, as described in CN107628956A, involves reacting o-nitrobenzoic acid derivatives with substituted halobenzenes under basic conditions. Adapting this method, 2-amino-3,4-difluorobenzenethiol could theoretically be synthesized by substituting the halobenzene component with a sulfur-containing reagent. For example, replacing 3,4-difluorobromobenzene with 3,4-difluorothiophenol in the presence of a palladium catalyst (e.g., Pd(acac)₂) and ligands (e.g., triphenylphosphine) may enable C–S bond formation.

Reaction Conditions and Challenges

-

Catalyst System : Pd(acac)₂ (0.8 mmol) and PPh₃ (2.8 mmol) in PEG-400 at 190°C for 22 hours yielded 92% 3,4-difluoro-2'-aminobiphenyl.

-

Thiol Compatibility : Thiols may act as catalyst poisons, necessitating protective strategies such as disulfide formation or silylation prior to coupling.

Catalytic Hydrogenation of Nitro Precursors

Nitro-to-Amine Reduction with Thiol Integration

US10047037B2 details the reduction of nitro groups to amines using hydrogenation or azide intermediates. For this compound, a nitro precursor (e.g., 2-nitro-3,4-difluorobenzenethiol) could be hydrogenated over a palladium or platinum catalyst. However, the thiol group’s susceptibility to oxidation requires careful selection of reducing agents and reaction conditions.

Example Protocol (Hypothetical)

-

Nitro Precursor Synthesis :

-

Introduce a thiol group to 3,4-difluoronitrobenzene via nucleophilic aromatic substitution using NaSH or thiourea under high-temperature conditions.

-

-

Catalytic Hydrogenation :

-

React the nitro-thiol intermediate with H₂ (1–2 MPa) and 10% Pd/C in ethanol at 50°C for 4–6 hours.

-

Yield Considerations : Competitive sulfur poisoning of the catalyst may reduce efficiency, necessitating excess catalyst or alternative supports like sulfided metals.

Azide Reduction and Thiolation Pathways

Staudinger-Type Reactions and Thiol-Ene Chemistry

The azide reduction method in US10047037B2, which converts boronate intermediates to amines via copper-catalyzed azide reactions, could be modified to incorporate thiols. For instance, a boronate-azide intermediate might undergo thiol-azide exchange in the presence of a copper(I) catalyst, followed by reduction to the amine.

Proposed Reaction Sequence

-

Boronate Formation : Lithiation of 3,4-difluorobenzaldehyde acetal followed by borylation with B(OMe)₃.

-

Azide Introduction : React with NaN₃ and CuI to form 2-azido-3,4-difluorophenylboronate.

-

Thiol-Azide Exchange : Treat with benzenethiol and CuBr to yield 2-thiolated intermediate.

-

Amine Formation : Reduce the azide to amine using NaBH₄ or H₂/Pd.

Key Advantage : Mild conditions (20–80°C) minimize side reactions.

Directed Ortho-Metalation for Thiol Group Installation

Regioselective Functionalization

Directed metalation strategies, commonly used in aromatic chemistry, could enable precise thiol placement. For example, a directed ortho-lithiation of 3,4-difluoroaniline derivatives (protected as amides or ureas) followed by quenching with elemental sulfur or disulfides (e.g., S₈ or RSSR) may yield the thiolated product.

Challenges and Mitigation

-

Lithiation Compatibility : Fluorine substituents deactivate the ring, requiring strong bases like LDA or LTMP.

-

Sulfur Quenching : Use of S₈ at −78°C to prevent polysulfide formation.

Comparative Analysis of Synthetic Routes

The table below evaluates hypothetical methods for synthesizing this compound based on extrapolated data from analogous reactions:

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3,4-difluorobenzenethiol in laboratory settings?

- Methodological Answer : A common approach involves multi-step halogenation and functional group modification. For example, fluorinated aromatic precursors (e.g., 3,4-difluorobenzene derivatives) can undergo nucleophilic substitution with thiolating agents like thiourea or sodium hydrosulfide. Subsequent deprotection or reduction steps may yield the target compound. Catalytic methods using transition metals (e.g., Pd/Cu for C–S bond formation) are also viable but require optimization of solvent systems and temperature to minimize side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze , , and spectra to confirm substituent positions and absence of impurities.

- FT-IR : Identify characteristic S–H (~2550 cm), N–H (~3300 cm), and C–F (~1200 cm) stretches.

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] for CHFNS: theoretical 177.03 g/mol).

- Elemental Analysis : Ensure C, H, N, S, and F percentages align with theoretical values .

Q. What are the primary applications of this compound in chemical research?

- Methodological Answer : This compound serves as a versatile building block:

- Coordination Chemistry : The thiol and amine groups enable chelation with transition metals (e.g., Ru, Pd) for catalytic applications.

- Heterocycle Synthesis : Used to prepare benzothiazoles or thioether-linked scaffolds via cyclization or cross-coupling reactions.

- Bioconjugation : Functionalization of biomolecules (e.g., peptides) via thiol-selective reactions like Michael addition .

Advanced Research Questions

Q. How can researchers assess the thermal stability of this compound under varying experimental conditions?

- Methodological Answer : Use dynamic differential scanning calorimetry (DSC) to determine decomposition kinetics:

- Experimental Setup : Conduct non-isothermal DSC scans at heating rates of 2–20°C/min under inert atmosphere.

- Data Analysis : Apply Friedman isoconversional method or AKTS kinetic software to calculate activation energy () and pre-exponential factor ().

- Key Parameters :

| Parameter | Value (Example) | Reference |

|---|---|---|

| Initial decomposition | ~220°C | |

| TMRad (Time to Maximum Rate) | 254.3°C | |

| SADT (Self-Accelerating Decomposition Temp) | 221°C |

Higher heating rates shift decomposition peaks to elevated temperatures due to thermal lag .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated aromatic thiols like this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. Mitigate by:

- Solvent Standardization : Use deuterated DMSO or CDCl for NMR consistency.

- pH Control : Adjust solution pH to stabilize thiolate or neutral thiol forms (e.g., pH 7–9 for thiolate dominance).

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 2-Amino-4,5-difluorobenzoic acid) to validate shifts .

Q. How can computational modeling predict reactivity trends for this compound in catalytic systems?

- Methodological Answer : Perform density functional theory (DFT) calculations:

- Geometry Optimization : Use B3LYP/6-311+G(d,p) to model ground-state structures.

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic (thiol S) and electrophilic (F-substituted C) sites.

- Transition-State Analysis : Simulate reaction pathways (e.g., C–S bond formation) to estimate energy barriers and regioselectivity .

Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation.

- Storage : Store under inert gas (Ar/N) at 2–8°C to inhibit oxidation.

- Toxicity Assessment : While specific data for this compound is limited, structurally similar chlorinated analogs (e.g., 2-Amino-3,4-dichloroquinoline) show acute toxicity (LD ~56 mg/kg in mice via IV), warranting cautious handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.